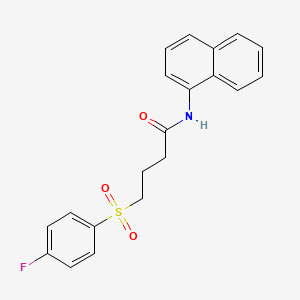![molecular formula C20H23NO6 B6507293 [methyl(3-methylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate CAS No. 1794843-09-6](/img/structure/B6507293.png)
[methyl(3-methylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[methyl(3-methylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is an organic compound with applications spanning various scientific fields. Due to its structural complexity, it is often used in synthetic chemistry and pharmacological studies to understand molecular interactions and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: One method involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form 3,4,5-trimethoxybenzoyl chloride. This intermediate is then reacted with [methyl(3-methylphenyl)carbamoyl]methylamine in the presence of a base like triethylamine to yield the target compound. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, similar synthetic routes are employed, often with optimized reaction conditions and catalysts to increase yield and efficiency. The use of automated reactors and continuous flow techniques can enhance the production rate while maintaining consistency in product quality.
Chemical Reactions Analysis
Types of Reactions: [methyl(3-methylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate primarily undergoes substitution and hydrolysis reactions. It is relatively stable but can react under specific conditions.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents can be used, though this compound is more resistant to oxidation due to its structure.
Reduction: Lithium aluminum hydride can reduce ester functionalities under controlled conditions.
Substitution: Nucleophilic substitutions can occur on the carbamate or ester moieties using bases or acids as catalysts.
Major Products Formed:
Hydrolysis: Produces 3,4,5-trimethoxybenzoic acid and [methyl(3-methylphenyl)carbamoyl]methyl alcohol.
Substitution: Products vary based on nucleophile used; can form different carbamate or ester derivatives.
Scientific Research Applications
This compound has several applications across various fields:
Chemistry: Used as a precursor in the synthesis of more complex molecules, its stability under diverse conditions makes it a valuable tool in organic synthesis studies.
Biology: Investigated for its potential interactions with biological macromolecules, providing insights into enzyme-inhibitor relationships and receptor binding studies.
Medicine: Explored for potential therapeutic applications, especially in designing new pharmaceuticals targeting specific pathways or receptors.
Industry: Utilized in the development of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. Its ester and carbamate functionalities allow it to form hydrogen bonds and other non-covalent interactions with enzymes and receptors, potentially modulating their activity. The trimethoxybenzene ring is involved in hydrophobic and π-π interactions, which can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar compounds include other carbamate and ester-containing molecules, such as:
methyl N-phenyl carbamate
ethyl N-(3-methylphenyl) carbamate
methyl 3,4,5-trimethoxybenzoate
[methyl(3-methylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is unique due to its combined carbamate and ester functionalities along with a trimethoxybenzene ring, providing a specific set of properties and reactivity patterns that distinguish it from related compounds. This uniqueness makes it particularly valuable for specialized applications in scientific research and industrial processes.
Hope this covers your queries! Where are you taking this line of research?
Properties
IUPAC Name |
[2-(N,3-dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-13-7-6-8-15(9-13)21(2)18(22)12-27-20(23)14-10-16(24-3)19(26-5)17(11-14)25-4/h6-11H,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMFLMKDSQDFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-benzyl-3-[(4E)-3-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea](/img/structure/B6507214.png)
![1-(4-tert-butylphenyl)-3-[(4E)-2-oxo-3-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea](/img/structure/B6507219.png)
![2-(2-chlorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide](/img/structure/B6507224.png)

![2,6-difluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide](/img/structure/B6507234.png)
![4-[3-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine](/img/structure/B6507242.png)
![Methanone, [4-[4-(3-thienyl)-2-thiazolyl]-1-piperazinyl][4-(trifluoromethoxy)phenyl]-](/img/structure/B6507246.png)
![Methanone, [4-(6-ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl-](/img/structure/B6507254.png)
![Methanone, [4-(4-ethyl-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl-](/img/structure/B6507259.png)
![[(2-phenylethyl)carbamoyl]methyl 2,5-difluorobenzoate](/img/structure/B6507262.png)
![{[(4-ethylphenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate](/img/structure/B6507285.png)
![[(2-chloro-5-fluorophenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6507295.png)
![[(3,4-dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6507303.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6507316.png)
